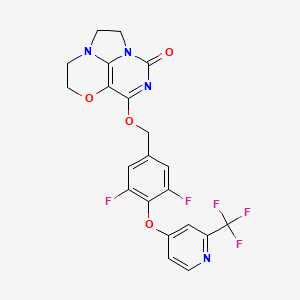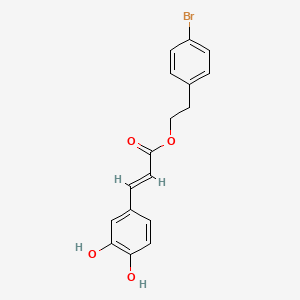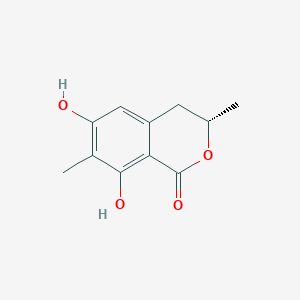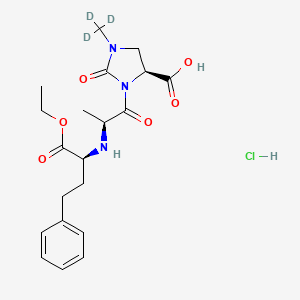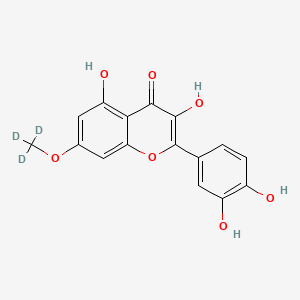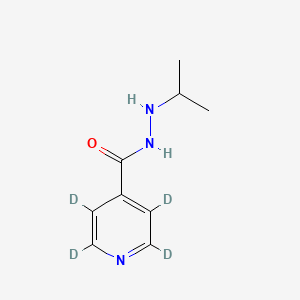
PI3K|A-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K|A-IN-10 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cellular processes such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking . This compound is particularly significant in cancer research due to its ability to inhibit the PI3K pathway, which is often dysregulated in various cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity . Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency and quality. This includes the use of large-scale reactors, purification techniques such as crystallization and chromatography, and stringent quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
PI3K|A-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s integrity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often tested for their efficacy in inhibiting the PI3K pathway .
Aplicaciones Científicas De Investigación
PI3K|A-IN-10 has a wide range of scientific research applications, including:
Mecanismo De Acción
PI3K|A-IN-10 exerts its effects by selectively inhibiting the activity of phosphoinositide 3-kinase. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, survival, and proliferation . By blocking this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth . The compound specifically targets the catalytic subunit of PI3K, preventing its interaction with downstream effectors .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to PI3K|A-IN-10 in terms of their mechanism of action and therapeutic applications. These include:
Uniqueness of this compound
This compound is unique due to its high selectivity for the PI3K pathway and its potential to overcome resistance mechanisms commonly associated with other PI3K inhibitors . Its distinct chemical structure allows for specific interactions with the catalytic subunit of PI3K, enhancing its inhibitory activity and therapeutic potential .
Propiedades
Fórmula molecular |
C19H16ClN9 |
|---|---|
Peso molecular |
405.8 g/mol |
Nombre IUPAC |
2,4-diamino-6-[[(1S)-1-(6-chloro-1-pyridin-3-ylindazol-3-yl)ethyl]amino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H16ClN9/c1-10(25-18-14(8-21)17(22)26-19(23)27-18)16-13-5-4-11(20)7-15(13)29(28-16)12-3-2-6-24-9-12/h2-7,9-10H,1H3,(H5,22,23,25,26,27)/t10-/m0/s1 |
Clave InChI |
VGSSLTPCGYPSOR-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)NC4=NC(=NC(=C4C#N)N)N |
SMILES canónico |
CC(C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)NC4=NC(=NC(=C4C#N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



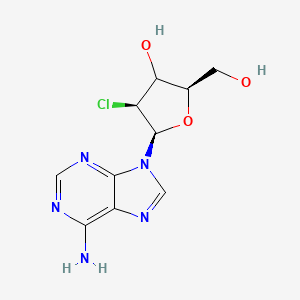
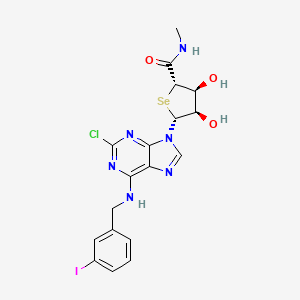
![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)
![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)
